molecular formula C27H24BrN5O4S B2999421 ethyl 4-(2-((5-(benzamidomethyl)-4-(4-bromophenyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)benzoate CAS No. 393839-50-4

ethyl 4-(2-((5-(benzamidomethyl)-4-(4-bromophenyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)benzoate

Cat. No.: B2999421
CAS No.: 393839-50-4
M. Wt: 594.48
InChI Key: UETICWVDJDFWOJ-UHFFFAOYSA-N
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Description

This compound is a triazole-based derivative featuring a 4-bromophenyl group at position 4 of the triazole ring and a benzamidomethyl substituent at position 3. The structure includes a thioacetamido linker bridging the triazole moiety to an ethyl benzoate ester (Figure 1). Key functional groups include:

  • Benzamidomethyl: Introduces hydrogen-bonding capabilities via the amide group.
  • Thioacetamido bridge: Contributes to conformational flexibility and sulfur-mediated interactions.

The synthesis involves multi-step reactions, starting with benzoylation of benzocaine to form ethyl 4-(benzoylamino)benzoate, followed by hydrazide formation and cyclization to generate the triazole core . Subsequent modifications introduce the bromophenyl and benzamidomethyl groups.

Properties

IUPAC Name

ethyl 4-[[2-[[5-(benzamidomethyl)-4-(4-bromophenyl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24BrN5O4S/c1-2-37-26(36)19-8-12-21(13-9-19)30-24(34)17-38-27-32-31-23(33(27)22-14-10-20(28)11-15-22)16-29-25(35)18-6-4-3-5-7-18/h3-15H,2,16-17H2,1H3,(H,29,35)(H,30,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UETICWVDJDFWOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)Br)CNC(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24BrN5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

594.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 4-(2-((5-(benzamidomethyl)-4-(4-bromophenyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)benzoate is a compound belonging to the class of 1,2,4-triazole derivatives, which have been recognized for their diverse biological activities. This article explores the biological activity associated with this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound features a complex structure that includes a triazole ring, a thioether linkage, and an acetamido group. The synthesis typically involves multiple steps:

  • Formation of the Triazole Ring : This is achieved through cyclization reactions involving hydrazine derivatives.
  • Introduction of Functional Groups : Various substituents such as benzamido and bromophenyl groups are incorporated through nucleophilic substitution reactions.
  • Esterification : The final product is obtained by esterifying benzoic acid derivatives with ethanol under acidic conditions.

Biological Activity Overview

  • Antimicrobial Properties : Triazole derivatives have shown significant antimicrobial activity against various pathogens. Studies indicate that this compound exhibits potent inhibitory effects against both bacterial and fungal strains .
  • Antitumor Activity : Research has demonstrated that compounds containing the triazole moiety can inhibit cancer cell proliferation. In vitro studies have shown that this compound can induce apoptosis in cancer cell lines, potentially through the modulation of specific signaling pathways .
  • Actoprotective Effects : A study investigated the actoprotective activity of various triazole derivatives, including this compound, using forced swimming tests in rats. The results indicated a moderate actoprotective effect, suggesting potential applications in combating fatigue and enhancing physical performance .

The biological activity of this compound is primarily attributed to its ability to interact with specific biological macromolecules:

  • Enzyme Inhibition : The triazole ring facilitates binding to enzyme active sites, inhibiting their function.
  • Receptor Modulation : The compound may modulate receptor activity involved in various signaling pathways related to inflammation and cell growth.

Case Study 1: Antimicrobial Efficacy

A series of tests evaluated the antimicrobial efficacy of this compound against common pathogens such as Staphylococcus aureus and Candida albicans. Results indicated a minimum inhibitory concentration (MIC) significantly lower than that of standard antibiotics, suggesting its potential as a therapeutic agent.

Case Study 2: Antitumor Activity

In vitro assays were conducted on human cancer cell lines (e.g., breast and lung cancer). The compound demonstrated a dose-dependent inhibition of cell viability, with IC50 values comparable to established chemotherapeutic agents. Apoptosis assays confirmed that the mechanism involved caspase activation .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name / ID Key Substituents Biological Activity Key Physical Properties Reference
Target Compound 4-(4-Bromophenyl), 5-(benzamidomethyl) Under investigation (hypothesized antiviral/antibacterial) Not reported
Ethyl 4-(benzoylamino)benzoate (1) Benzoylamino group Intermediate in triazole synthesis Synthesized via benzoylation
Compound 20 (Ethyl 4-[(5-{[4-(acetylamino)phenoxy]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl}acetoamido]benzoate) 4-Phenyl, acetylamino phenoxymethyl Not specified M.p. 251.4–252.0°C, IR peaks at 1711 cm⁻¹ (C=O)
5-(4-Aminophenyl)-4-phenyl-1,2,4-triazole-3-thione derivatives 4-Phenyl, 5-aminophenyl Antimicrobial activity reported Synthesized via Schiff base reactions
Triazole Schiff base benzopyranones Benzopyranone-triazole hybrids Antiviral activity (CMV inhibition at 500 mg·L⁻¹) Characterized via ¹H NMR, IR

Substituent-Driven Functional Differences

  • 4-Bromophenyl vs.
  • Benzamidomethyl vs. Acetylamino Phenoxymethyl: The benzamide group offers a larger aromatic surface for π-π stacking, whereas the acetylamino phenoxymethyl group in Compound 20 introduces ether and acetyl functionalities, altering solubility and steric bulk .
  • Thioacetamido Bridge vs. Schiff Base Linkers : The thioether linkage in the target compound provides greater stability than Schiff bases (imine bonds), which are prone to hydrolysis .

Research Findings and Implications

  • Structural Optimization : The target compound’s design merges features from multiple analogs (e.g., bromophenyl from halogenated derivatives, benzamide from acylated triazoles), aiming to balance potency and pharmacokinetics.
  • Spectroscopic Confirmation : IR data (C=O at ~1711 cm⁻¹, C-S at ~694 cm⁻¹) align with triazole-thioether analogs, confirming successful synthesis .
  • Unresolved Questions : The biological activity of the target compound remains unvalidated, necessitating assays against benchmarks like the Schiff base derivatives in .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for ethyl 4-(2-((5-(benzamidomethyl)-4-(4-bromophenyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)benzoate, and how can reaction yields be improved?

  • Methodological Answer : The compound can be synthesized via a multi-step protocol involving condensation reactions. For example, triazole intermediates are prepared by refluxing 4-amino-3,5-bis(2-dichlorophenoxy)-1,2,4-triazole with substituted benzaldehyde in absolute ethanol and glacial acetic acid (4 drops) for 4 hours, followed by solvent evaporation under reduced pressure . To improve yields, optimize molar ratios (e.g., 1:1 equivalents of triazole and aldehyde), use anhydrous solvents, and monitor reaction progress via TLC. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) enhances purity .

Q. How is the structural integrity of this compound validated during synthesis?

  • Methodological Answer : Combine spectroscopic and crystallographic techniques:

  • 1H/13C NMR : Confirm proton environments (e.g., benzamidomethyl protons at δ 7.8–8.2 ppm) and carbon assignments (e.g., carbonyl carbons at ~170 ppm) .
  • X-ray crystallography : Resolve crystal packing and bond lengths (e.g., triazole C–N bonds at ~1.31–1.35 Å) to verify regioselectivity .
  • FT-IR : Identify key functional groups (e.g., C=O stretch at ~1700 cm⁻¹, S–C stretch at ~650 cm⁻¹) .

Q. What standard protocols ensure compound purity for biological assays?

  • Methodological Answer :

  • HPLC : Use a C18 column with acetonitrile/water (70:30) mobile phase; purity >95% is acceptable for in vitro studies .
  • Melting Point Analysis : Compare observed values (e.g., 180–182°C) with literature to detect impurities .
  • Elemental Analysis : Ensure C, H, N, S percentages align with theoretical values (±0.3% tolerance) .

Advanced Research Questions

Q. How can computational methods (DFT/MD simulations) predict the compound’s reactivity and intermolecular interactions?

  • Methodological Answer :

  • DFT Calculations : Use Gaussian 09 at the B3LYP/6-311++G(d,p) level to optimize geometry, calculate electrostatic potential surfaces, and predict nucleophilic/electrophilic sites .
  • Molecular Dynamics (MD) : Simulate solvation in DMSO/water (TIP3P model) to assess stability (e.g., RMSD <2 Å over 50 ns) and ligand-protein binding affinities .
  • Docking Studies : Use AutoDock Vina to model interactions with target enzymes (e.g., COX-2) and validate with experimental IC50 values .

Q. How should researchers resolve contradictions in spectroscopic data between synthesized batches?

  • Methodological Answer :

  • Variable Temperature NMR : Identify dynamic processes (e.g., rotamers) causing signal splitting .
  • Isotopic Labeling : Use deuterated analogs to assign overlapping peaks in complex spectra .
  • Cross-Validation : Compare XRD-derived bond angles with DFT-optimized structures to detect conformational discrepancies .

Q. What strategies enhance regioselectivity during triazole ring functionalization?

  • Methodological Answer :

  • Protecting Groups : Temporarily block reactive sites (e.g., benzamidomethyl) with Boc groups to direct substitution at the 3-position .
  • Catalysis : Use Cu(I) catalysts for "click chemistry" to favor 1,4-disubstituted triazoles over 1,5-isomers .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize transition states for S-alkylation at the thioacetamido moiety .

Q. How do solvent polarity and temperature influence the compound’s stability in solution?

  • Methodological Answer :

  • Accelerated Stability Testing : Store solutions in DMSO at 25°C and 40°C; monitor degradation via HPLC every 24 hours. Half-life >72 hours indicates acceptable stability .
  • Kinetic Studies : Fit degradation data (e.g., first-order kinetics) to calculate activation energy (Ea) and predict shelf life .

Q. What pharmacophore features are critical for this compound’s bioactivity?

  • Methodological Answer :

  • 3D-QSAR : Align analogs using the 4-bromophenyl group as a hydrophobic anchor and the triazole-thioacetamido moiety as hydrogen-bond acceptors .
  • Fragment Deletion : Synthesize analogs lacking the benzamidomethyl group; a >50% drop in activity highlights its role in target binding .

Q. How can researchers elucidate degradation pathways under physiological conditions?

  • Methodological Answer :

  • LC-MS/MS : Identify degradation products (e.g., hydrolyzed benzoate esters) in simulated gastric fluid (pH 2.0) and assign structures via fragmentation patterns .
  • Radical Scavengers : Add ascorbic acid to reaction mixtures; reduced degradation suggests autoxidation via C–H bond cleavage .

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